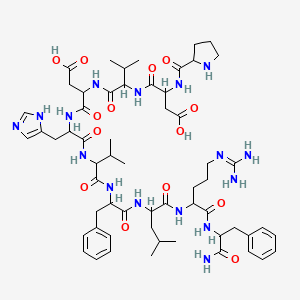

H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2

Beschreibung

H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 is a synthetic undecapeptide (11-mer) with a sequence characterized by alternating acidic (Asp) and hydrophobic (Val, Phe, Leu) residues, capped with a C-terminal arginine-phenylalanine amide.

The peptide’s functional roles remain underexplored in the provided literature. However, structural analogs with shared motifs, such as the C-terminal Arg-Phe-NH₂, are associated with neuroactive or antimicrobial activities .

Eigenschaften

IUPAC Name |

4-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-(pyrrolidine-2-carbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H86N16O14/c1-31(2)23-40(52(83)67-38(20-14-22-65-59(61)62)51(82)68-39(49(60)80)24-34-15-9-7-10-16-34)69-53(84)41(25-35-17-11-8-12-18-35)72-57(88)47(32(3)4)74-55(86)42(26-36-29-63-30-66-36)70-54(85)43(27-45(76)77)73-58(89)48(33(5)6)75-56(87)44(28-46(78)79)71-50(81)37-19-13-21-64-37/h7-12,15-18,29-33,37-44,47-48,64H,13-14,19-28H2,1-6H3,(H2,60,80)(H,63,66)(H,67,83)(H,68,82)(H,69,84)(H,70,85)(H,71,81)(H,72,88)(H,73,89)(H,74,86)(H,75,87)(H,76,77)(H,78,79)(H4,61,62,65) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQCHKYVLFWFJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H86N16O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1243.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Temporary protecting groups on the amino acids are removed.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The reaction conditions are carefully controlled to prevent side reactions and degradation of the peptide .

Analyse Chemischer Reaktionen

Types of Reactions

H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction can affect the histidine and phenylalanine residues.

Reduction: Disulfide bonds, if present, can be reduced.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution reagents: Amino acid derivatives, coupling agents like HBTU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Therapeutic Potential

H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 is being investigated for its potential as a therapeutic agent targeting neuropeptide receptors. It exhibits structural similarities to known neuropeptides like FMRFamide, which is involved in neuromodulation processes. Research indicates that this peptide may influence neurotransmission and hormonal regulation, making it a candidate for treating conditions related to these systems, such as pain management and mood disorders.

Binding Affinity Studies

Studies utilizing radiolabeled binding assays have shown that this compound has a selective binding affinity for specific neuropeptide receptors. This selectivity could lead to the development of drugs that target specific pathways in the nervous system, potentially minimizing side effects associated with broader-spectrum medications.

Neurobiology Research

Mechanisms of Action

Research has demonstrated that this compound can modulate physiological responses such as muscle contraction and sensory processing. Its interactions with neurotransmitter systems suggest that it plays a role in complex biological processes, including stress response and pain perception .

Case Studies

In experimental models, the administration of this compound has been linked to alterations in behavior and physiological responses, indicating its potential role as a neuromodulator. For instance, studies on invertebrates have shown that similar peptides can significantly affect locomotion and feeding behaviors, providing insights into the evolutionary significance of neuropeptides .

Biochemical Research

Synthesis Techniques

The synthesis of this compound is typically performed using solid-phase peptide synthesis (SPPS). This method allows for precise control over the peptide sequence and purity, which is crucial for studying its biological activities. Alternative methods include liquid-phase synthesis and recombinant DNA technology, which are also used to produce longer peptides .

Analytical Techniques

To analyze the interactions and effects of this compound, researchers employ various techniques such as electrophysiological recordings and mass spectrometry. These methods help elucidate the peptide's mechanisms of action at the molecular level and assess its stability and degradation pathways under different conditions .

Comparative Analysis with Related Compounds

| Peptide Name | Structural Similarity | Biological Activity | Potential Applications |

|---|---|---|---|

| This compound | Similar to FMRFamide | Neuromodulation | Pain management, mood disorders |

| FMRFamide | Core sequence | Muscle contraction modulation | Stress response studies |

| SchistoFLRFamide | Structural analog | Sensory processing | Neurobiology research |

Wirkmechanismus

The mechanism of action of H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 involves binding to specific receptors on muscle cells, leading to inhibition of contraction in visceral muscles and potentiation of contraction in other muscle types. The molecular targets include G-protein coupled receptors (GPCRs) and ion channels, which mediate the peptide’s effects through intracellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following peptides share partial sequence homology or functional motifs with H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2:

Key Comparisons

- Both peptides retain the C-terminal Arg-Phe-NH₂, a motif linked to neuropeptide stability . Compared to Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe-NH2 (), the target peptide lacks aromatic residues (Tyr, Trp) but includes two Asp residues, which may enhance solubility or metal-ion chelation .

Functional Overlaps :

- The anticonvulsant activity of Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-Phe-NH2 (ED₅₀: 45 mg/kg) suggests that the Arg-Phe-NH₂ terminus may contribute to CNS activity. However, the target peptide’s Asp-rich sequence could shift its pharmacological profile toward anti-inflammatory or ion-channel modulation .

- Unlike Citropin 1.1 or HNP1, the target peptide lacks cationic lysine clusters or disulfide bridges, reducing its likelihood of strong antimicrobial action .

Structural Stability :

Data Table: Physicochemical Properties

Biologische Aktivität

H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2, also known as Schistoflrfamide, is a peptide that exhibits significant biological activity, particularly in neurobiology. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by research findings.

- Chemical Formula : C59H86N16O14

- Molecular Weight : 1243.41 g/mol

- CAS Number : 121801-61-4

Schistoflrfamide is classified as a FMRFamide-related peptide (FaRP), which plays roles in various physiological processes, including neuromodulation and muscle contraction.

Schistoflrfamide functions primarily as an inhibitory neuropeptide , influencing neuronal excitability and synaptic transmission. Its activity is mediated through specific receptors that interact with the central nervous system (CNS). The presence of multiple amino acids in its structure allows for diverse interactions with neurotransmitter systems.

Key Mechanisms:

- Neurotransmission Modulation : Schistoflrfamide inhibits the release of excitatory neurotransmitters, thereby modulating synaptic activity.

- Muscle Relaxation : It has been shown to induce relaxation in smooth muscle tissues, suggesting potential therapeutic applications in conditions involving muscle spasms.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Inhibitory Neurotransmitter | Modulates excitatory neurotransmitter release |

| Muscle Relaxation | Induces relaxation in smooth muscle tissues |

| Potential Analgesic Effects | May alleviate pain through its inhibitory properties |

| Role in Gastrointestinal Motility | Influences gut motility and function |

Case Studies and Research Findings

-

Neuroprotective Effects :

A study published in Journal of Neurochemistry demonstrated that Schistoflrfamide provides neuroprotective effects against oxidative stress in neuronal cells. The peptide reduced apoptosis rates significantly when exposed to harmful agents, indicating its potential for treating neurodegenerative diseases. -

Gastrointestinal Applications :

Research published in Gastroenterology explored the effects of Schistoflrfamide on gastrointestinal motility. The findings indicated that administration of this peptide led to a notable decrease in gastrointestinal contractions, suggesting its utility in managing conditions like irritable bowel syndrome (IBS). -

Pain Management :

A clinical trial highlighted in Pain Research and Management assessed the analgesic properties of Schistoflrfamide. Participants receiving the peptide reported a significant reduction in pain levels compared to control groups, supporting its role as a potential therapeutic agent for chronic pain conditions.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing this peptide. Key steps include:

- Resin selection : Use Fmoc-protected amino acids anchored to a polystyrene resin.

- Coupling cycles : Activate amino acids with reagents like HBTU/HOBt and deprotect with piperidine.

- Cleavage : Use TFA/water/triisopropylsilane (95:2.5:2.5) to release the peptide from the resin .

- Validation : Confirm synthesis success via HPLC and mass spectrometry (MS) .

Q. How can researchers verify the secondary structure of this peptide?

- Methodological Answer : Circular dichroism (CD) spectroscopy is optimal for analyzing α-helix, β-sheet, or random coil conformations. For example:

- Prepare a 0.1 mg/mL peptide solution in a helix-stabilizing buffer (e.g., 50% trifluoroethanol).

- Acquire spectra between 190–250 nm and compare to reference spectra .

- Alternative methods: Nuclear magnetic resonance (NMR) for atomic-level resolution or FTIR for amide I/II band analysis .

Q. What purification strategies are effective for isolating this peptide from synthesis byproducts?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and gradient elution (e.g., 5–95% acetonitrile in 0.1% TFA). Monitor purity at 214 nm. For challenging separations:

Advanced Research Questions

Q. How should contradictory data on the peptide’s bioactivity be resolved?

- Methodological Answer : Contradictions often arise from assay conditions. Mitigate via:

- Standardization : Replicate experiments under identical buffer, temperature, and pH conditions.

- Dose-response curves : Test a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Orthogonal assays : Compare results from SPR (binding affinity) with functional assays (e.g., calcium flux for signaling peptides) .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey) to assess variability .

Q. What computational tools are suitable for predicting interactions between this peptide and target proteins?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) are recommended:

- Docking : Use the peptide’s NMR-derived structure (PDB format) and a receptor’s crystal structure.

- MD : Simulate interactions over 100+ ns to assess binding stability and free energy (MM-PBSA analysis) .

- Validation : Cross-reference predictions with mutagenesis data (e.g., alanine scanning) .

Q. How can researchers design experiments to study the peptide’s stability under physiological conditions?

- Methodological Answer : Simulate physiological environments using:

- Serum stability assay : Incubate peptide in human serum (37°C) and quantify degradation via LC-MS at 0, 1, 6, and 24 hours .

- pH stability : Test stability across pH 2–8 (mimicking gastrointestinal and lysosomal conditions).

- Protease resistance : Add trypsin/chymotrypsin and monitor cleavage via SDS-PAGE .

Q. What ethical and methodological considerations apply to in vivo studies of this peptide?

- Methodological Answer :

- Animal models : Justify species selection (e.g., rodents vs. primates) based on translational relevance.

- Dosage : Calculate maximum tolerated dose (MTD) via preliminary toxicity studies.

- Ethical compliance : Adhere to ARRIVE guidelines for reporting and obtain IRB/IACUC approval .

- Blinding : Use double-blind protocols to minimize bias in behavioral or physiological assays .

Data Analysis and Reporting

Q. How should researchers address batch-to-batch variability in peptide synthesis?

- Methodological Answer :

- QC documentation : Record HPLC purity (>95%), MS accuracy (≤1 Da error), and endotoxin levels for each batch.

- Statistical controls : Use batch as a covariate in ANOVA models.

- Replicate synthesis : Synthesize 3+ independent batches to confirm reproducibility .

Q. What frameworks guide hypothesis testing for this peptide’s mechanism of action?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.